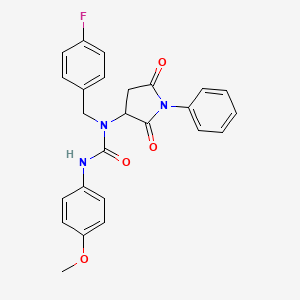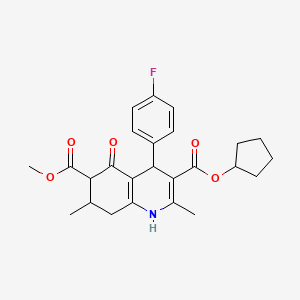![molecular formula C21H32N2O3 B4140268 1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4140268.png)
1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
説明
1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as MK-0524, and it is a selective antagonist of the prostaglandin D2 receptor.
作用機序
The mechanism of action of 1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves its selective antagonism of the prostaglandin D2 receptor. This receptor is involved in the regulation of various physiological processes, including inflammation, sleep, and nociception. By blocking this receptor, this compound can reduce the production of prostaglandin D2 and thus alleviate inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has also been shown to have analgesic and sedative effects. It has also been suggested that this compound may have potential as a treatment for asthma and other respiratory conditions.
実験室実験の利点と制限
One of the main advantages of using 1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments is its selectivity for the prostaglandin D2 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of research is the development of more potent and selective prostaglandin D2 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease states, including asthma, inflammation, and pain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
科学的研究の応用
1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of prostaglandin D2, which is a key mediator of inflammation.
特性
IUPAC Name |
[2-[1-(1-methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-17(16-25-2)22-14-10-18(11-15-22)26-20-9-5-4-8-19(20)21(24)23-12-6-3-7-13-23/h4-5,8-9,17-18H,3,6-7,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYLEFHWDCMPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-chloro-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4140190.png)
![N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4140198.png)
![7-bromo-2-(2-chlorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140222.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4140228.png)
![2-benzyl-7-bromo-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140230.png)
![isopropyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4140232.png)

![2-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-nitrobenzenesulfonamide](/img/structure/B4140239.png)
![3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-O-[(2,4-dichlorophenoxy)acetyl]hexopyranose](/img/structure/B4140255.png)


![7-fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140292.png)
![N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140299.png)
![4-[hydroxy(2-thienyl)methyl]-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B4140301.png)